![molecular formula C14H11BrClNOS B3052029 N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide CAS No. 38007-83-9](/img/structure/B3052029.png)
N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide
Overview
Description
“N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Physical And Chemical Properties Analysis
The compound has a density of 1.57g/cm3, a boiling point of 543.4ºC at 760 mmHg, and a flash point of 282.4ºC . The LogP value is 4.85060, indicating its lipophilicity . The Polar Surface Area (PSA) is 54.40000 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, also known as N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide:
Antimicrobial Agents
N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide: has shown promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antifungal Applications
In addition to its antibacterial properties, this compound has demonstrated significant antifungal activity. It has been tested against various fungal species and has shown the ability to inhibit fungal growth. This makes it a valuable compound for the development of antifungal medications, which are crucial for treating fungal infections that are resistant to current treatments .
Anticancer Research
N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide: has been studied for its potential anticancer properties. Research has shown that it can inhibit the growth of certain cancer cell lines, including breast cancer cells. This compound’s ability to interfere with cancer cell proliferation suggests it could be developed into a therapeutic agent for cancer treatment .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies help in elucidating the binding modes and affinities of the compound with specific proteins, which is essential for rational drug design. The insights gained from these studies can guide the development of more effective drugs .
Anti-inflammatory Applications
Research has indicated that N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide may possess anti-inflammatory properties. It has been tested in various models to assess its ability to reduce inflammation, which is a key factor in many chronic diseases. This makes it a potential candidate for developing anti-inflammatory drugs .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of this compound suggest it could be used in developing treatments that mitigate oxidative damage .
Antitubercular Research
N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide: has been investigated for its potential use in treating tuberculosis. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, highlights its potential as a new antitubercular agent .
Drug Design and Development
The versatility of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide in various biological activities makes it a valuable scaffold for drug design and development. Its structural features allow for modifications that can enhance its efficacy and reduce potential side effects, making it a promising candidate for developing new therapeutic agents .
Mechanism of Action
This compound has been studied for its potential antimicrobial and antiproliferative activities . The antimicrobial activity results revealed that similar compounds have promising antimicrobial activity . Anticancer screening results indicated that similar compounds were found to be the most active ones against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Molecular docking studies were carried out to study the binding mode of active compounds with the receptor .
Future Directions
properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPUYASHEGDWCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367871 | |
Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
CAS RN |
38007-83-9 | |
Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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